molecular formula C13H13N3O3 B5845267 N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide

N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide

Cat. No. B5845267
M. Wt: 259.26 g/mol
InChI Key: NGBJGMATTCBRMS-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a cancer therapeutic. This molecule has been found to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the modification of proteins that regulate cell cycle progression and survival.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide involves the inhibition of NAE, which is responsible for the activation of the small ubiquitin-like modifier (SUMO) protein. This modification of proteins regulates their activity, stability, and localization. By inhibiting NAE, N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide prevents the activation of SUMO and leads to the accumulation of proteins that regulate cell cycle progression and survival. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of NAE. Additionally, N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide in lab experiments is its specificity for NAE. This allows researchers to selectively inhibit the activity of NAE and study its effects on cell cycle progression and survival. However, one limitation of using N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide is its potential toxicity to normal cells. This requires careful consideration when designing experiments and interpreting results.

Future Directions

N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide has shown promise as a cancer therapeutic, and future research is focused on its development as a clinical drug. One direction of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, studies are ongoing to identify the optimal dosage and treatment schedule for N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide in cancer patients. Finally, research is focused on the identification of biomarkers that can predict the response of cancer cells to N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide, allowing for personalized treatment approaches.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 5-methylisoxazole-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzoyl chloride to form the key intermediate, which is further reacted with acetic anhydride to obtain the final product, N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential as a cancer therapeutic. It has been found to inhibit the activity of NAE, which in turn leads to the accumulation of proteins that regulate cell cycle progression and survival. This results in the induction of apoptosis in cancer cells, making N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide a promising candidate for cancer treatment.

properties

IUPAC Name

N-(4-acetamidophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-7-12(16-19-8)13(18)15-11-5-3-10(4-6-11)14-9(2)17/h3-7H,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBJGMATTCBRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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